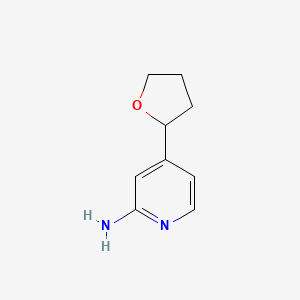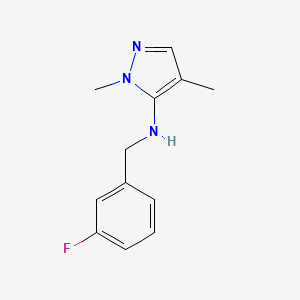![molecular formula C11H15F2N5 B11737302 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737302.png)
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(ジフルオロメチル)-1H-ピラゾール-5-イル]メチル[(1-エチル-1H-ピラゾール-5-イル)メチル]アミンは、ピラゾール誘導体のクラスに属する新規化合物です。この化合物は、ジフルオロメチル基で置換されたピラゾール環とエチル基で置換された別のピラゾール環の存在を特徴としています。この化合物のユニークな構造により、化学、生物学、医学など、さまざまな科学分野の研究において興味深い対象となっています。
準備方法
合成経路および反応条件: {[1-(ジフルオロメチル)-1H-ピラゾール-5-イル]メチル}[(1-エチル-1H-ピラゾール-5-イル)メチル]アミンの合成には、通常、適切なアミン存在下で、1-(ジフルオロメチル)-1H-ピラゾールと1-エチル-1H-ピラゾールを反応させることが含まれます。反応条件には、通常、ジメチルホルムアミド (DMF) などの溶媒と、パラジウムカーボン (Pd/C) などの触媒の使用が含まれます。反応は、窒素などの不活性雰囲気下、80℃から120℃の昇温で実施されます。
工業的生産方法: 工業的な環境では、この化合物の製造には、効率と収率を高めるために、連続フロー合成技術が用いられる場合があります。自動反応器とリアルタイム監視システムの使用により、反応パラメータを正確に制御でき、製品品質の一貫性が確保されます。
反応の種類:
酸化: この化合物は、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) などの酸化剤の存在下で、酸化反応を起こす可能性があります。
還元: 還元反応は、水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用して実施できます。
置換: この化合物は、ハロゲンやアルキル化剤などの試薬を使用して、ピラゾール環上の官能基を他の基に置き換えることができる置換反応を起こしやすいです。
一般的な試薬と条件:
酸化: 酸性または中性媒体中の KMnO4、触媒の存在下での H2O2。
還元: 無水エーテル中の LiAlH4、メタノールまたはエタノール中の NaBH4。
置換: 触媒の存在下でのハロゲン (例: 塩素、臭素)、ヨウ化メチル (CH3I) などのアルキル化剤。
生成される主な製品:
酸化: ジフルオロメチルピラゾールカルボン酸の生成。
還元: ジフルオロメチルピラゾールアルコールの生成。
置換: ハロゲン化またはアルキル化されたピラゾール誘導体の生成。
科学的研究の応用
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして使用されます。そのユニークな構造により、新しい反応経路の探求と、新規合成方法の開発が可能になります。
生物学: 生物学的研究では、この化合物は、生物活性分子の可能性について研究されています。さまざまな生物学的標的との相互作用が調査され、細胞プロセスに対するその効果が理解されています。
医学: この化合物は、その潜在的な治療用途について調査されています。予備的な研究によると、この化合物は特定の種類の癌細胞に対して活性を示す可能性があることが示唆されており、さらなる薬物開発の候補となっています。
産業: 工業分野では、この化合物は、特定の特性を持つ新しい材料の開発に使用されています。そのユニークな化学構造により、安定性と性能が向上した材料を設計することができます。
作用機序
[1-(ジフルオロメチル)-1H-ピラゾール-5-イル]メチル[(1-エチル-1H-ピラゾール-5-イル)メチル]アミンの作用機序には、細胞内の特定の分子標的との相互作用が含まれます。この化合物は、特定の酵素または受容体に結合し、その活性を調節し、細胞シグナル伝達経路の変化を引き起こすと考えられています。この相互作用は、癌細胞の増殖阻害やアポトーシス誘導など、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物:
- 1-(ジフルオロメチル)-1H-ピラゾール
- 1-エチル-1H-ピラゾール
- 1-(トリフルオロメチル)-1H-ピラゾール
- 1-メチル-1H-ピラゾール
比較: 類似の化合物と比較して、{[1-(ジフルオロメチル)-1H-ピラゾール-5-イル]メチル}[(1-エチル-1H-ピラゾール-5-イル)メチル]アミンは、ジフルオロメチル基とエチル基の両方が存在するため、独自の特性を示します。これらの置換基は、化合物の反応性、安定性、および生物活性に影響を与え、他のピラゾール誘導体とは異なるものとなっています。これらの官能基の組み合わせにより、さらなる化学的修飾と、特性が向上した新規誘導体の開発のための汎用性の高いプラットフォームが提供されます。
類似化合物との比較
- 1-(difluoromethyl)-1H-pyrazole
- 1-ethyl-1H-pyrazole
- 1-(trifluoromethyl)-1H-pyrazole
- 1-methyl-1H-pyrazole
Comparison: Compared to its similar compounds, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine exhibits unique properties due to the presence of both difluoromethyl and ethyl groups. These substituents influence the compound’s reactivity, stability, and biological activity, making it distinct from other pyrazole derivatives. The combination of these functional groups provides a versatile platform for further chemical modifications and the development of new derivatives with enhanced properties.
特性
分子式 |
C11H15F2N5 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC名 |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-ethylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H15F2N5/c1-2-17-9(3-5-15-17)7-14-8-10-4-6-16-18(10)11(12)13/h3-6,11,14H,2,7-8H2,1H3 |
InChIキー |
ARJFSZVVMWSLAS-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC=N1)CNCC2=CC=NN2C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11737226.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11737227.png)
![3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B11737242.png)
![n-[(1-Cyclopentyl-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine](/img/structure/B11737244.png)


![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737269.png)
![[(3,4-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11737270.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11737274.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B11737291.png)
amine](/img/structure/B11737292.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737299.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11737301.png)
